5-Cyclopropyl-1H-pyrrole-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-cyclopropyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-4-3-6(9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) |
InChI Key |
ONYSNLDOPUFKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 5 Cyclopropyl 1h Pyrrole 2 Carboxylic Acid
De Novo Pyrrole (B145914) Ring Formation Strategies
The assembly of the pyrrole ring from acyclic precursors is a cornerstone of heterocyclic chemistry. For the synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid, several named reactions and modern catalytic systems can be adapted by designing precursors that bear the requisite cyclopropyl (B3062369) and carboxylate functionalities.
Paal-Knorr Condensation and its Variants for Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org The reaction proceeds under neutral or weakly acidic conditions, involving the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com
To apply this methodology for the synthesis of the target molecule, a key precursor would be a 1,4-dicarbonyl compound containing a cyclopropyl group, specifically 1-cyclopropyl-4-oxo-pentanoic acid or its ester derivative. The general mechanism is outlined below:
Hemiaminal Formation : The amine attacks one of the carbonyl groups of the 1,4-dicarbonyl precursor to form a hemiaminal.
Cyclization : The nitrogen's lone pair then attacks the second carbonyl group, forming a five-membered dihydroxytetrahydropyrrole intermediate. wikipedia.org
Dehydration : Elimination of two molecules of water from this intermediate leads to the formation of the aromatic pyrrole ring.
The versatility of the Paal-Knorr reaction allows for a variety of substituents on the pyrrole ring, dictated by the structure of the initial 1,4-dicarbonyl compound. wikipedia.org The reaction is often accelerated by the addition of a weak acid, such as acetic acid. organic-chemistry.org However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives instead. organic-chemistry.org Modern variations of this synthesis have employed various catalysts and conditions, including microwave assistance and green chemistry protocols, to improve yields and reaction times. researchgate.netbohrium.com
Table 1: Key Features of the Paal-Knorr Pyrrole Synthesis
| Feature | Description | Reference |
|---|---|---|
| Precursors | 1,4-dicarbonyl compound and a primary amine or ammonia. | wikipedia.orgorganic-chemistry.org |
| Key Intermediate | 2,5-dihydroxytetrahydropyrrole derivative. | wikipedia.org |
| Conditions | Neutral or weakly acidic (e.g., acetic acid). | organic-chemistry.org |
| Mechanism | Condensation followed by cyclization and dehydration. | alfa-chemistry.com |
| Applicability | Highly versatile for preparing a wide range of substituted pyrroles. | wikipedia.org |
Hantzsch Pyrrole Synthesis and Related Multi-Component Reactions
The Hantzsch pyrrole synthesis is another classical, multi-component reaction that constructs the pyrrole ring from an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.orgresearchgate.net This method is particularly relevant for producing pyrroles with specific substitution patterns, including the carboxylate group required for the target molecule.
For the synthesis of this compound, the strategic disconnection would involve:
An α-haloketone bearing the cyclopropyl group (e.g., 2-bromo-1-cyclopropylethan-1-one).
A β-ketoester that will provide the C2-carboxylate and the C3 and C4 positions of the ring (e.g., ethyl acetoacetate).
An amine source, such as ammonia, to provide the nitrogen atom.
The reaction mechanism proceeds through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the final substituted pyrrole. wikipedia.org While the original Hantzsch synthesis has limitations, modern variations have expanded its scope and efficiency. thieme-connect.comresearchgate.net
Gold-Catalyzed Annulation and Cyclization Reactions involving Cyclopropyl-Ynamide Systems
Modern organometallic catalysis offers highly efficient and selective routes to complex heterocyclic structures. Gold catalysts, in particular, are known for their ability to activate alkynes, including ynamides, facilitating a range of cyclization and annulation reactions. acs.orgrsc.org
A notable strategy for incorporating a cyclopropyl group into a pyrrole ring involves the gold-catalyzed cyclization of a cyclopropyl ynamide. Research has demonstrated a switchable pathway where a gold catalyst promotes the cyclization of cyclopropyl ynamides to generate fully substituted pyrroles. nih.gov This transformation can proceed through a novel pathway involving a wikipedia.orgorganic-chemistry.org-cyclopropyl migration to furnish a gold vinylidene intermediate, which then undergoes further reaction to form the pyrrole ring. nih.gov This method is significant as it directly utilizes the cyclopropyl group as an integral part of the starting material in a sophisticated cascade reaction, offering a direct entry to the desired substitution pattern. The reaction mechanism is distinct from classical methods and highlights the unique reactivity achievable with gold catalysis. acs.orgnih.gov
Ring-Closing Metathesis (RCM) Approaches to Pyrrole Derivatives
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various cyclic and heterocyclic systems. organic-chemistry.org The synthesis of pyrroles via RCM typically involves the cyclization of an appropriately substituted N-protected diallylamine (B93489) derivative using a ruthenium-based catalyst, such as a Grubbs catalyst. acs.orgwikipedia.org
The general approach involves two main steps:
RCM : A diallylamine precursor undergoes intramolecular cyclization to form a 2,5-dihydropyrrole (pyrroline) intermediate. acs.org
Aromatization : The resulting pyrroline (B1223166) is then oxidized to the corresponding aromatic pyrrole. This can be achieved in situ or as a separate step using various oxidizing agents. acs.org
To synthesize this compound via this route, a custom diallylamine precursor would need to be synthesized. This precursor must contain the cyclopropyl and a protected carboxylate group at the appropriate positions to ensure the desired substitution pattern on the final pyrrole ring. The choice of Grubbs catalyst (first, second, or third generation) can influence the reaction's efficiency and tolerance to other functional groups present in the substrate. wikipedia.orgcaltech.edu This strategy offers a convergent and flexible approach, as the complex acyclic precursor can be assembled modularly before the key ring-closing step. acs.org
Functionalization and Post-Synthetic Modification of Pyrrole Scaffolds
An alternative to de novo synthesis is the modification of a pre-existing pyrrole ring. This approach is advantageous when a suitable pyrrole starting material, such as a pyrrole-2-carboxylate ester, is readily available. The key challenge lies in achieving regioselective introduction of the cyclopropyl group at the C5 position.
Regioselective Introduction of the Cyclopropyl Group at the 5-position
The pyrrole ring is an electron-rich heterocycle, with the C2 and C5 positions being particularly susceptible to electrophilic substitution. This inherent reactivity can be exploited to introduce a functional group handle at the 5-position, which can then be converted to the cyclopropyl group.
A common and reliable strategy involves a two-step sequence:
Regioselective Halogenation : A pyrrole-2-carboxylate ester can be selectively halogenated (e.g., brominated or iodinated) at the 5-position using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Cross-Coupling Reaction : The resulting 5-halo-pyrrole-2-carboxylate can then be subjected to a transition metal-catalyzed cross-coupling reaction. A Suzuki coupling with cyclopropylboronic acid or its esters, catalyzed by a palladium complex, is a well-established method for forming carbon-carbon bonds and would be a suitable choice for introducing the cyclopropyl moiety.
Alternatively, more modern C-H activation or functionalization strategies could potentially be employed to directly introduce the cyclopropyl group onto the C5 position of the pyrrole ring, although achieving high regioselectivity can be challenging. A Fe(NO₃)₃-mediated ring-opening arylation of a cyclopropanol (B106826) with an electron-rich pyrrole has been reported, suggesting the feasibility of reactions involving cyclopropyl precursors and pyrrole rings. acs.org This post-synthetic modification approach offers a different strategic advantage, leveraging the well-established chemistry of the pyrrole nucleus to build the final target molecule.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl acetoacetate |
| 2-bromo-1-cyclopropylethan-1-one |
| N-bromosuccinimide (NBS) |
| N-iodosuccinimide (NIS) |
Strategies for Carboxylic Acid Introduction and Derivatization at the 2-position
The introduction of a carboxylic acid functional group at the 2-position of the pyrrole ring is a critical step in the synthesis of this compound and its analogs. Several synthetic strategies have been developed to achieve this transformation, ranging from direct carboxylation to the construction of the pyrrole ring with the carboxyl group already incorporated.
One fundamental approach involves the direct carboxylation of a pre-formed pyrrole ring. wikipedia.org However, methods that build the heterocyclic system with the desired functionality are often more common and provide better control over regioselectivity. A widely utilized strategy is the Knorr pyrrole synthesis and its variations, which can construct the pyrrole ring with a carboxylate group at the desired position from acyclic precursors. For instance, the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate using zinc dust in acetic acid regioselectively yields ethyl pyrrole-2-carboxylates. tandfonline.com Similarly, an improved method involves the reaction of 1,3-diketones with diethyl aminomalonate in boiling glacial acetic acid, which produces alkyl-substituted ethyl pyrrole-2-carboxylates in high yields (75-90% for symmetrical diketones). acs.org
Another versatile method involves the acylation of the pyrrole ring followed by functional group manipulation. A facile, large-scale synthesis of ethyl pyrrole-2-carboxylate begins with the reaction of pyrrole with trichloroacetyl chloride. The resulting 2-pyrrolyl trichloromethyl ketone intermediate can then be converted to a variety of derivatives. Alcoholysis with different alcohols can produce a wide range of esters, while reaction with aqueous base yields the free carboxylic acid. orgsyn.org This method avoids the need for moisture-sensitive organometallic reagents, such as pyrrolylmagnesium bromide or pyrrolyllithium, which can also be used with reagents like ethyl chloroformate to introduce the ester group. orgsyn.org
Once introduced, the carboxylic acid or its ester derivative at the 2-position serves as a versatile handle for further derivatization. These ethyl pyrrole-2-carboxylates are described as versatile precursors for more complex molecules. acs.org The ester can be hydrolyzed to the free acid, which can then participate in standard coupling reactions to form amides, or it can be converted to other functional groups. The trichloroacetyl ketone intermediate strategy is particularly flexible, as it allows for the direct formation of amides by reacting it with ammonia or aliphatic amines. orgsyn.org
Stereoselective and Asymmetric Synthesis of Chiral this compound Analogs
The development of synthetic routes to chiral analogs of this compound, where the stereochemistry of the cyclopropyl ring or other parts of the molecule is precisely controlled, is an area of significant synthetic interest. Achieving this control requires the use of stereoselective and asymmetric methodologies, which can be broadly categorized into the asymmetric construction of the chiral cyclopropane (B1198618) ring and the use of chiral catalysts to induce stereoselectivity in the formation of the molecule's backbone.
A primary strategy involves the asymmetric cyclopropanation of olefins. Transition-metal catalysis is a powerful tool for this transformation. researchgate.netunl.pt Notably, cobalt(II)-catalyzed radical asymmetric cyclopropanation has emerged as a general and effective method for synthesizing a wide array of valuable chiral heteroaryl cyclopropanes with high yields and excellent diastereoselectivity and enantioselectivity. researchgate.netnih.gov This method's stepwise radical mechanism, involving metalloalkyl radical intermediates, allows for precise stereocontrol. researchgate.net Biocatalysis offers another advanced approach; engineered hemoproteins, such as myoglobin (B1173299) variants, can catalyze the asymmetric cyclopropanation of various olefins using stable pyridotriazoles as carbene precursors, providing an enantiodivergent route to optically active pyridine-containing cyclopropanes, a scaffold analogous to the desired pyrrole derivatives. nih.gov
Another powerful class of catalysts for asymmetric synthesis involves chiral N,N'-dioxide-scandium(III) complexes. acs.org These complexes have proven effective in a range of transformations, including the domino ring-opening and cyclization of aryl cyclopropyl ketones. mdpi.com This demonstrates their utility in reactions involving cyclopropane moieties, suggesting their potential application in the asymmetric synthesis of precursors for chiral this compound analogs. The versatility and high degree of stereocontrol offered by these scandium complexes make them promising candidates for inducing chirality in key synthetic steps. mdpi.comnih.gov The asymmetric version of cyclopropanation can also be achieved using chiral sulfur ylides, which react with cyclic enones to produce spirocyclopropanes with moderate to good stereoselectivity. mdpi.com
Below is a table summarizing various catalytic systems used for the asymmetric synthesis of cyclopropane derivatives, which are key structural motifs in the target chiral analogs.
Table 1: Catalytic Systems for Asymmetric Cyclopropanation
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Co(II)-Porphyrin Complex | Alkenes + Heteroaryldiazomethanes | Chiral Heteroaryl Cyclopropanes | High yields, excellent diastereo- and enantioselectivity; proceeds via a stepwise radical mechanism. researchgate.netnih.gov |
| Engineered Myoglobin | Olefins + Pyridotriazoles | Optically Active Pyridyl Cyclopropanes | Biocatalytic, enantiodivergent, uses stable carbene precursors. nih.gov |
| Chiral N,N'-dioxide-Sc(III) Complex | Aryl Cyclopropyl Ketones + Mercaptoacetaldehyde | Chiral Tetrahydrothiopyranols | Domino ring-opening/cyclization; high diastereo- and enantioselectivity. mdpi.com |
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of pyrrole derivatives, including this compound, is increasingly being guided by the principles of green and sustainable chemistry. This involves a shift away from traditional methods that may use harsh conditions or generate significant waste, such as some variations of the Paal-Knorr or Hantzsch syntheses, towards more environmentally benign alternatives. researchgate.netlookchem.com Key aspects of this green approach include the use of heterogeneous catalysts, biomass-derived starting materials, metal-free reaction conditions, and one-pot procedures that enhance atom and step economy. nih.govbenthamdirect.com
Heterogeneous catalysts are advantageous as they can be easily recovered and reused, minimizing waste. benthamdirect.comnih.gov Modern synthetic protocols focus on developing one-pot, multi-component reactions that build molecular complexity efficiently from simple, readily available feedstocks. researchgate.net For example, a novel glucose-mediated, one-pot multicomponent nitro-reductive cyclization method has been developed for creating diverse pyrrole-fused heterocycles. This tandem process exhibits a low Process Mass Intensity (PMI) and high atom economy, aligning well with green chemistry principles. nih.gov Furthermore, performing reactions under solvent-free conditions, sometimes using mechanochemical activation, represents another significant advance in sustainable pyrrole synthesis. researchgate.netrsc.org
A cornerstone of sustainable synthesis is the utilization of renewable feedstocks derived from biomass. Significant progress has been made in producing pyrrole-2-carboxylic acid (PCA) and its derivatives from non-petroleum sources. A notable breakthrough is the synthesis of PCA from the reaction of D-glucosamine and pyruvic acid. cam.ac.ukresearchgate.net D-glucosamine can be sourced from chitin, a major component of crustacean shells, while pyruvic acid is accessible from cellulose. This route provides PCA in a 50% yield under optimized conditions, demonstrating a viable pathway from two distinct bio-feedstock bases. researchgate.net
Other biomass-based strategies include the use of 3-hydroxy-2-pyrones, which are preparable from renewable sources, as masked 1,4-dicarbonyl compounds. These react with primary amines under mild, often solvent-free, conditions to form N-substituted pyrrole carboxylic acid derivatives. acs.orgpolimi.it Furans, which are key bio-based platform molecules, can also be converted into N-aryl pyrroles by reacting with arylamines over a reusable Lewis acidic catalyst. acs.org The Clauson-Kaas protocol has also been adapted to use 2,5-dimethoxytetrahydrofuran, another potential biomass-derived precursor, for the synthesis of N-substituted pyrroles under mild conditions. diva-portal.org
Table 2: Synthesis of Pyrrole Derivatives from Biomass-Derived Feedstocks
| Biomass Source | Feedstock | Key Reagents/Conditions | Product |
|---|---|---|---|
| Chitin & Cellulose | D-glucosamine & Pyruvic acid | LiOH, H₂O, 100°C | Pyrrole-2-carboxylic acid (PCA) researchgate.net |
| Various Renewables | 3-Hydroxy-2-pyrones | Primary amines, 50-75°C (neat) or RT (aq. MeOH) | N-substituted pyrrole carboxylic acids polimi.it |
| Hemicellulose | Furans (e.g., 2,5-dimethylfuran) | Arylamines, Lewis acidic Hf/SBA-15 catalyst | N-Aryl pyrroles acs.org |
To further enhance the sustainability of pyrrole synthesis, there is a strong emphasis on developing metal-free and organocatalytic methods. These approaches avoid the cost, toxicity, and environmental concerns associated with many transition metal catalysts. rsc.orgnih.gov Organocatalysis, which employs small, metal-free organic molecules to accelerate reactions, has become a powerful tool for constructing the pyrrole ring. nih.gov
Multicomponent reactions are particularly well-suited for organocatalysis. For instance, a three-component reaction of 1,2-diones, aldehydes, and arylamines can be catalyzed by a simple Brønsted acid like 4-methylbenzenesulfonic acid to produce a variety of polysubstituted pyrroles under mild, environmentally friendly conditions. rsc.orgnih.gov Other readily available organocatalysts, including urea, L-tryptophan, and saccharin, have been effectively used in Paal-Knorr type reactions, often under solvent-free conditions, to synthesize N-substituted pyrroles. rsc.org
In addition to organocatalysis, several completely metal-free synthetic strategies have been established. A novel formal [4+1] cycloaddition for pyrrole synthesis has been developed from allyl ketones and amines, which proceeds through a thiolative activation of the double bond, followed by cyclization and aromatization, all without the need for a metal catalyst. acs.org Another metal-free method involves the oxidative cyclization of N-hydroxyalkyl enamines mediated by iodoxybenzoic acid (IBX) to yield 2,3-disubstituted pyrroles. rsc.orgorganic-chemistry.org These methods provide robust and green alternatives for the construction of the pyrrole core.
Table 3: Metal-Free and Organocatalytic Methods for Pyrrole Synthesis
| Method Type | Catalyst/Reagent | Reactants | Product Type |
|---|---|---|---|
| Organocatalytic MCR | 4-Methylbenzenesulfonic acid | 1,2-Diones, Aldehydes, Arylamines | Polysubstituted pyrroles rsc.orgnih.gov |
| Organocatalytic Paal-Knorr | Urea in Choline Chloride | 1,4-Diones, Amines | N-substituted pyrroles rsc.org |
| Metal-Free Cycloaddition | Dimethyl(methylthio)sulfonium trifluoromethanesulfonate | Allyl ketones, Amines | Substituted pyrroles acs.org |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 5 Cyclopropyl 1h Pyrrole 2 Carboxylic Acid
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental formula of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid (C₉H₉NO₂). Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
For this compound, with a molecular weight of 163.17 g/mol , HRMS analysis would be expected to yield a highly accurate mass measurement. In positive-ion mode using electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed. In negative-ion mode, the deprotonated molecule ([M-H]⁻) is typically seen for carboxylic acids. cam.ac.uk The precise theoretical masses can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Table 1: Predicted HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass | Expected Observed m/z |
|---|---|---|---|
| C₉H₁₀NO₂⁺ | [M+H]⁺ | 164.0601 | 164.0601 ± 0.0008 |
The experimental observation of an ion with an m/z value that matches the calculated exact mass within a narrow tolerance provides definitive confirmation of the compound's elemental formula, C₉H₉NO₂. Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of a water molecule (H₂O) or carbon dioxide (CO₂), providing additional structural evidence. lew.ro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyrrole (B145914) ring, the cyclopropyl (B3062369) group, the pyrrole N-H, and the carboxylic acid O-H. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (δ 10–13 ppm). libretexts.orgpressbooks.pub The N-H proton of the pyrrole ring also appears as a broad singlet, generally in the range of δ 8–12 ppm. chemicalbook.com The two protons on the pyrrole ring (at positions 3 and 4) would appear as doublets due to coupling with each other. The protons of the cyclopropyl group would exhibit a more complex pattern in the upfield region (typically δ 0.5–2.0 ppm), consisting of multiplets for the methine (CH) and methylene (B1212753) (CH₂) protons.
The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each of the nine carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region (δ 160–185 ppm). pressbooks.pub The four unique carbons of the pyrrole ring would appear in the aromatic region (δ 100–140 ppm), while the three carbons of the cyclopropyl group would be observed in the upfield aliphatic region (δ 5–20 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | N-H | 11.5 (broad s, 1H) | - |
| 2 | C=O | - | 163.0 |
| 2 | COOH | 12.5 (broad s, 1H) | - |
| 3 | C-H | 6.2 (d, 1H) | 110.0 |
| 4 | C-H | 6.8 (d, 1H) | 118.0 |
| 5 | C | - | 140.0 |
| 5' | C (cyclopropyl) | - | 125.0 |
| 6' | CH (cyclopropyl) | 1.8 (m, 1H) | 8.0 |
| 7' | CH₂ (cyclopropyl) | 0.8 (m, 2H) | 9.0 |
Predicted values are based on data for pyrrole-2-carboxylic acid and known substituent effects of cyclopropyl groups. chemicalbook.com Actual values may vary depending on solvent and concentration.
To unambiguously assign all proton and carbon signals and confirm the structural connectivity, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would show a cross-peak between the H3 and H4 protons of the pyrrole ring, confirming their adjacency. It would also map out the complex coupling network within the cyclopropyl ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign the carbon signals for C3, C4, and the carbons of the cyclopropyl group based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional conformation. For instance, NOESY could reveal through-space interactions between the cyclopropyl protons and the H4 proton of the pyrrole ring, helping to define the preferred rotational orientation of the cyclopropyl group.
While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) characterizes the compound in its bulk, crystalline form. This technique is particularly valuable for studying polymorphism—the existence of multiple crystalline forms of the same compound—as different polymorphs can yield distinct ssNMR spectra. For this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) ssNMR could be used to identify and characterize different crystalline forms, which may arise from different crystallization conditions. Each polymorph would present a unique set of carbon chemical shifts due to differences in the local electronic environment and intermolecular packing arrangements. Furthermore, ssNMR can probe the nature of supramolecular assemblies, such as the hydrogen-bonded dimers characteristic of carboxylic acids, by analyzing changes in the chemical shifts of the atoms involved in these interactions.
X-ray Crystallography for Crystalline Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, detailing precise bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) analysis, if a suitable single crystal can be grown, would yield an unambiguous atomic-resolution structure of this compound. Based on the known crystal structure of the parent compound, pyrrole-2-carboxylic acid, it is highly probable that the molecules would form centrosymmetric dimers in the solid state. nih.gov These dimers are held together by strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules, forming a characteristic R²₂(8) graph-set motif. nih.gov
Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₉H₉NO₂ |
| Formula Weight | 163.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1 |
| b (Å) | 5.2 |
| c (Å) | 10.5 |
| β (°) | 99.5 |
| Volume (ų) | 815 |
| Z (molecules/unit cell) | 4 |
These values are illustrative and based on typical parameters for similar small organic molecules. nih.gov
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique for the analysis of polycrystalline materials. It is the primary method for identifying different polymorphic forms of a compound, as each distinct crystal structure produces a unique diffraction pattern, or "fingerprint". americanpharmaceuticalreview.comnih.gov
For this compound, PXRD would be used to:
Identify Polymorphs: By systematically screening different crystallization solvents and conditions, PXRD can identify the existence of multiple polymorphs.
Phase Purity Analysis: It can confirm whether a synthesized batch of material is a single crystalline phase or a mixture of different forms.
Monitor Stability: PXRD is used in stability studies to detect any phase transformations that may occur upon exposure to heat, humidity, or mechanical stress. nih.gov
The diffraction pattern, a plot of intensity versus diffraction angle (2θ), is characteristic of the unit cell dimensions and symmetry of the crystalline phase. Comparing the experimental PXRD pattern of a bulk sample to a pattern simulated from single-crystal data can confirm phase identity and purity. americanpharmaceuticalreview.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
In the solid state, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This intermolecular interaction significantly influences the vibrational frequencies of the functional groups involved, particularly the O-H and C=O bonds of the carboxylic acid moiety. researchgate.netlibretexts.org
Key Vibrational Modes and Their Assignments:
The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the pyrrole ring, the carboxylic acid group, and the cyclopropyl substituent. Based on studies of related compounds like pyrrole-2-carboxylic acid and other substituted pyrroles, the following assignments can be anticipated researchgate.netnih.govresearchgate.netiosrjournals.org:
O-H Stretching: A very broad and strong absorption band is expected in the FT-IR spectrum, typically in the range of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orgpressbooks.pub
N-H Stretching: The N-H stretching vibration of the pyrrole ring is anticipated to appear in the region of 3200–3400 cm⁻¹. researchgate.net In the solid state, this band may also be broadened due to hydrogen bonding.
C-H Stretching: The aromatic C-H stretching of the pyrrole ring and the C-H stretching of the cyclopropyl group are expected in the 3000–3150 cm⁻¹ region. iosrjournals.org
C=O Stretching: The carbonyl (C=O) stretching vibration is a strong and sharp band, typically observed around 1680–1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.orgpressbooks.pub The conjugation with the pyrrole ring can influence the exact position of this band.
Pyrrole Ring Stretching: The C=C and C-N stretching vibrations of the pyrrole ring are expected to produce a series of bands in the 1400–1600 cm⁻¹ region. researchgate.net
Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic vibrational modes, including ring breathing and C-H bending, which are expected to appear in the fingerprint region of the spectrum.
In-plane and Out-of-plane Bending: The C-H and N-H in-plane and out-of-plane bending vibrations will appear at lower frequencies, contributing to the complex pattern in the fingerprint region (below 1500 cm⁻¹). iosrjournals.org
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Notes |
| O-H stretch (dimer) | 2500–3300 | Strong, Broad | Weak | Characteristic of carboxylic acid dimers. libretexts.orgpressbooks.pub |
| N-H stretch | 3200–3400 | Medium | Medium | Position can be affected by hydrogen bonding. researchgate.net |
| Aromatic C-H stretch | 3100–3150 | Medium | Strong | From the pyrrole ring. |
| Aliphatic C-H stretch | 3000–3080 | Medium | Strong | From the cyclopropyl ring. |
| C=O stretch (dimer) | 1680–1710 | Strong | Medium | Position influenced by conjugation and H-bonding. libretexts.org |
| C=C/C-N ring stretch | 1400–1600 | Medium-Strong | Medium-Strong | Multiple bands from the pyrrole ring. |
| C-O stretch / O-H bend | 1200–1350 | Strong | Weak | Coupled vibrations of the carboxylic acid group. |
| Cyclopropyl ring modes | 800-1200 | Medium | Medium | Characteristic ring breathing and deformation modes. |
Conformational analysis can be performed by studying the vibrational spectra under different conditions (e.g., in various solvents or at different temperatures). For instance, in a dilute solution with a non-polar solvent, the equilibrium may shift from the dimer to a monomeric form, resulting in a sharper, higher-frequency O-H stretching band (around 3500 cm⁻¹) and a C=O stretching band at a higher wavenumber. libretexts.org Computational studies, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental data to assign vibrational modes and to predict the spectra of different possible conformers. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination of Enantiopure Derivatives
While this compound itself is achiral, the introduction of stereocenters in its derivatives necessitates methods to determine their absolute configuration. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is a powerful tool for this purpose.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration.
For enantiopure derivatives of this compound, the experimental ECD spectrum can be compared with the theoretically calculated spectrum for a known configuration (e.g., R or S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Challenges and Methodological Considerations:
The application of chiroptical spectroscopy to chiral carboxylic acids can be complicated by intermolecular hydrogen bonding, which leads to the formation of dimers and other aggregates. nih.gov These aggregates can have ECD spectra that are significantly different from that of the monomeric species, potentially leading to incorrect configurational assignments.
To overcome this challenge, several strategies can be employed:
Derivatization: Converting the carboxylic acid to a different functional group, such as an ester, amide, or salt, can disrupt the hydrogen bonding and simplify the conformational landscape. nih.gov For example, converting the carboxylic acid to its sodium salt can lead to a simpler and more easily interpretable ECD spectrum. nih.gov
Solvent Effects: The choice of solvent can influence the degree of aggregation. Using solvents that can act as hydrogen bond acceptors may favor the monomeric form.
Computational Modeling: Quantum chemical calculations are essential for interpreting ECD spectra. By calculating the theoretical spectra for all possible low-energy conformers of a given enantiomer and then Boltzmann-averaging them, a reliable theoretical spectrum can be generated for comparison with the experimental data.
The process for determining the absolute configuration of a chiral derivative of this compound would typically involve:
Synthesis and Purification: An enantiopure sample of the derivative is synthesized and purified.
Experimental Measurement: The ECD spectrum is recorded in a suitable solvent.
Conformational Search: A thorough computational search for all stable conformers of the molecule is performed.
Quantum Chemical Calculations: The ECD spectra for all low-energy conformers of one enantiomer (e.g., the R-enantiomer) are calculated using time-dependent density functional theory (TD-DFT).
Spectral Comparison: The calculated, Boltzmann-averaged spectrum is compared to the experimental spectrum. A good agreement allows for the assignment of the absolute configuration of the experimental sample.
By employing these advanced spectroscopic and computational methods, a comprehensive understanding of the structure, conformation, and absolute stereochemistry of this compound and its derivatives can be achieved.
Mechanistic Organic Chemistry and Reactivity of 5 Cyclopropyl 1h Pyrrole 2 Carboxylic Acid
Electronic Properties and Aromaticity of the Pyrrole (B145914) Ring in 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid
The pyrrole ring is an aromatic heterocycle, fulfilling Hückel's rule with a cyclic, planar system of 6 π-electrons. wikipedia.orglibretexts.org The nitrogen atom is sp² hybridized, and its lone pair of electrons participates in the aromatic sextet, which significantly increases the electron density of the ring compared to benzene. libretexts.orgresearchgate.net This inherent electron-rich nature makes pyrrole highly reactive towards electrophiles. pearson.comonlineorganicchemistrytutor.com
In this compound, the electronic landscape of the pyrrole ring is modulated by two substituents with opposing effects.
C5-Cyclopropyl Group: The cyclopropyl (B3062369) substituent is widely recognized for its ability to act as an electron-donating group. This property arises from the high p-character of its C-C sigma bonds (Walsh orbitals), which can overlap with and donate electron density to the adjacent π-system of the pyrrole ring. This donation further enriches the electron density of the aromatic ring, enhancing its nucleophilicity.
C2-Carboxylic Acid Group: Conversely, the carboxylic acid moiety is a classic electron-withdrawing group. Through an inductive effect (-I), the electronegative oxygen atoms pull electron density away from the ring. Via a resonance effect (-M), the carbonyl group can withdraw π-electron density from the ring. This deactivating effect reduces the ring's nucleophilicity. youtube.com
Table 1: Influence of Substituents on Pyrrole Ring Electronics
| Substituent | Position | Electronic Effect | Impact on Ring Electron Density |
| Cyclopropyl | C5 | Donating (Walsh orbitals) | Increase |
| Carboxylic Acid | C2 | Withdrawing (-I, -M) | Decrease |
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is a key functional handle that undergoes a variety of characteristic transformations.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, most commonly the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and the equilibrium is typically driven towards the product by removing water or using a large excess of the alcohol. masterorganicchemistry.comyoutube.com
Amidation: Amide formation requires the reaction of the carboxylic acid with an amine. Because amines are basic, direct acid catalysis is often ineffective. Therefore, the carboxylic acid must first be "activated." This is frequently accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. google.comasiaresearchnews.com Recent methods have also explored oxidative amidation pathways starting from the corresponding aldehyde. nih.gov
Table 2: Summary of Carboxylic Acid Moiety Reactions
| Reaction | Reagents | Key Conditions | Product |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with removal of H₂O | Ester (R-COOR') |
| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., EDCI) | Anhydrous solvent, room temperature | Amide (R-CONHR') |
| Decarboxylation | Strong Acid (e.g., HClO₄), H₂O | Heat | Pyrrole (loss of CO₂) |
To increase the electrophilicity of the carboxyl carbon for reactions with weaker nucleophiles (like alcohols in the absence of strong acid catalysts or certain amines), the carboxylic acid is often converted into a more reactive derivative. A primary strategy is the formation of an acyl halide, typically an acyl chloride. libretexts.org
This transformation is commonly achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orglibretexts.org The mechanism involves the conversion of the carboxylic hydroxyl group into a superior leaving group (e.g., a chlorosulfite intermediate with SOCl₂), which is then displaced by a chloride ion. The resulting acyl chloride is significantly more reactive than the parent carboxylic acid and readily reacts with a wide range of nucleophiles to form esters, amides, and other derivatives under milder conditions. libretexts.org
Reactivity of the Cyclopropyl Substituent and Ring Strain Effects
The three-membered ring of the cyclopropyl group is characterized by significant ring strain, estimated to be around 27-29 kcal/mol. libretexts.orgwikipedia.org This strain, arising from severe bond angle deviation from the ideal sp³ tetrahedral angle (60° vs. 109.5°), imparts unique reactivity to the cyclopropane (B1198618) ring, making it susceptible to ring-opening reactions under various conditions. wikipedia.orglibretexts.org
The high internal energy of the cyclopropane ring means that it can undergo reactions that lead to the cleavage of one of its C-C bonds, relieving the inherent strain. These ring-opening reactions can be initiated by electrophiles, radicals, or transition metals. acs.orgbeilstein-journals.org
Acid-Catalyzed Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a corner-protonated or edge-protonated species that is susceptible to nucleophilic attack, resulting in a ring-opened product. Donor-acceptor (D-A) cyclopropanes are particularly activated towards this type of ring-opening. rsc.org
Radical-Mediated Opening: The cyclopropylcarbinyl radical can rapidly rearrange to the homoallyl radical. This process can be exploited in synthetic chemistry, where a radical is generated adjacent to the ring, leading to a ring-opening cascade. beilstein-journals.org
Transition Metal-Catalyzed Reactions: Many transition metals, such as rhodium(I) and palladium(0), can insert into the C-C bonds of a cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo further transformations, including cycloadditions and rearrangements. acs.org
The attachment to the electron-rich pyrrole ring can influence these processes, potentially stabilizing cationic or radical intermediates that may form during the ring-opening event. hyphadiscovery.comyoutube.com
Table 3: Modes of Cyclopropane Ring-Opening
| Initiation Method | Intermediate Type | Typical Reagents | General Outcome |
| Electrophilic/Acidic | Cationic | Strong Brønsted or Lewis Acids | 1,3-Difunctionalized propane (B168953) derivative |
| Radical | Radical | Radical initiators (e.g., AIBN), light | Rearranged acyclic radical |
| Transition Metal | Metallacycle | Rh(I), Pd(0), Ni(0) complexes | Cycloaddition or isomerization products |
Electrophilic Aromatic Substitution (EAS): The reactivity of the pyrrole ring towards electrophiles is governed by the combined directing effects of its two substituents. In a typical pyrrole, electrophilic attack occurs preferentially at the C2 (α) position, as the resulting cationic intermediate (σ-complex) is stabilized by more resonance structures than the intermediate from C3 (β) attack. pearson.comonlineorganicchemistrytutor.com
In this compound, the C2 and C5 positions are occupied. The remaining C3 and C4 positions are available for substitution. The directing effects of the existing groups must be considered: pearson.comwikipedia.org
The C5-cyclopropyl group is an activating, ortho, para-director. It will direct incoming electrophiles to the C4 (ortho) and C2 (para, blocked) positions.
The C2-carboxylic acid group is a deactivating, meta-director. It will direct incoming electrophiles to the C4 (meta) position.
Since both groups direct the electrophile to the C4 position, there is a strong synergistic effect. Therefore, electrophilic aromatic substitution on this compound is predicted to occur regioselectively at the C4 position.
Nucleophilic Addition: Nucleophilic addition or substitution reactions on an unactivated pyrrole ring are generally disfavored. The π-electron sextet creates a high electron density that repels incoming nucleophiles. asksia.aiquimicaorganica.org While the electron-withdrawing carboxylic acid group at C2 does reduce the electron density somewhat, it is generally not sufficient to activate the ring for attack by common nucleophiles, a reaction more characteristic of π-deficient heterocycles like pyridine. asksia.aiquimicaorganica.org Therefore, this pathway is not a significant aspect of the compound's reactivity under normal conditions.
Tautomerism and Conformational Isomerism of this compound
The structural dynamics of this compound are governed by tautomerism associated with the pyrrole ring and carboxylic acid group, and conformational isomerism arising from rotation around its single bonds.
Tautomerism:
Pyrrole and its derivatives can exhibit prototropic tautomerism, where a proton shifts between different positions on the ring and its substituents. For this compound, the most stable tautomer is the 1H-pyrrole form. Other potential, less stable tautomers would involve the migration of the N-H proton to one of the ring carbons or the carboxyl oxygen.
The carboxylic acid group itself exists in equilibrium between its acidic form (-COOH) and its conjugate base, the carboxylate anion (-COO⁻), depending on the pH of the environment. While not a constitutional tautomerism in the same way as keto-enol tautomerism, this acid-base equilibrium is crucial to its chemical reactivity.
Conformational Isomerism:
Conformational isomers, or conformers, arise from the rotation around single bonds. For this molecule, two key rotational barriers are of interest:
Rotation around the C2-C(OOH) bond: This rotation determines the orientation of the carboxylic acid group relative to the pyrrole ring. For the parent compound, 1H-pyrrole-2-carboxylic acid, X-ray crystallography has shown that the pyrrole ring and the carboxyl group are nearly coplanar, with a small dihedral angle of 11.7(3)°. nih.gov This planarity is favored as it maximizes conjugation between the π-system of the pyrrole ring and the carbonyl group. It is expected that the 5-cyclopropyl derivative would adopt a similar planar conformation.
Rotation around the C5-Cyclopropyl bond: The cyclopropyl group can rotate relative to the plane of the pyrrole ring. The energy barrier for this rotation is generally low, but certain orientations may be favored to minimize steric hindrance with the adjacent N-H group.
The primary conformers would differ in the orientation of the carboxylic acid's hydroxyl group, being either syn or anti with respect to the C=O bond. The syn-conformation is often stabilized by an intramolecular hydrogen bond between the carboxyl proton and the pyrrole nitrogen atom.
| Parameter | Predicted Value/Observation | Basis of Prediction |
| Dihedral Angle (Pyrrole Ring - COOH) | Approx. 10-15° | Based on crystallographic data for 1H-pyrrole-2-carboxylic acid. nih.gov |
| Preferred Carboxyl Conformation | syn-periplanar | Allows for potential intramolecular H-bonding and maximizes conjugation. |
| Rotational Barrier (C2-COOH) | Moderately high | Due to the need to overcome π-conjugation. |
| Rotational Barrier (C5-Cyclopropyl) | Low | Expected for a C(sp²)-C(sp³) single bond with a small substituent. |
This table is based on theoretical predictions and data from the parent compound, 1H-pyrrole-2-carboxylic acid.
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Specific kinetic and thermodynamic studies for reactions involving this compound are not extensively reported. However, data from studies on the decarboxylation of the parent 1H-pyrrole-2-carboxylic acid provide a valuable baseline for understanding its potential reactivity. researchgate.net
The decarboxylation of 1H-pyrrole-2-carboxylic acid in aqueous solution has been studied, revealing a mechanism that involves the addition of water to the carboxyl group, followed by C-C bond cleavage. researchgate.net The reaction is subject to acid catalysis. The presence of the electron-donating cyclopropyl group at the 5-position is expected to influence the rate of such reactions. By donating electron density into the pyrrole ring, the cyclopropyl group could potentially stabilize the transition state of electrophilic substitution reactions but may slightly decrease the rate of decarboxylation by strengthening the C2-COOH bond.
| Parameter | Value | Conditions |
| ΔH‡ (Enthalpy of Activation) | 23.5 kcal·mol⁻¹ | H₀ = -2.9 (Strongly acidic) |
| ΔS‡ (Entropy of Activation) | 5.5 cal·deg⁻¹·mol⁻¹ | H₀ = -2.9 (Strongly acidic) |
Data sourced from a study on the parent compound, 1H-pyrrole-2-carboxylic acid. researchgate.net The values for the 5-cyclopropyl derivative may differ due to electronic effects.
The thermodynamics of reactions, such as esterification or amidation, would be similar to those of other carboxylic acids. The equilibrium position would be dictated by the relative stability of the reactants and products, which can be influenced by steric hindrance from the cyclopropyl group, although this effect is expected to be minimal.
Catalytic Transformations Utilizing this compound as a Substrate or Ligand
Pyrrole-2-carboxylic acid and its derivatives are versatile molecules in catalytic chemistry, capable of acting as both substrates for transformation and as ligands for metal catalysts.
As a Substrate:
This compound can serve as a monomer in polymerization reactions. For instance, the parent compound, pyrrole-2-carboxylic acid, has been polymerized via enzymatic catalysis using glucose oxidase and hydrogen peroxide. rsc.org The resulting poly(pyrrole-2-carboxylic acid) particles are of interest for their material properties. The 5-cyclopropyl derivative could similarly be used to create novel polymers with modified characteristics.
Furthermore, the pyrrole ring is susceptible to various transformations. Enzymes such as pyrrole-2-carboxylate decarboxylase can catalyze the reversible conversion between pyrrole-2-carboxylic acid and pyrrole. wikipedia.org This enzymatic transformation is part of biocatalytic systems for CO₂ fixation and the synthesis of valuable aldehydes. mdpi.com The 5-cyclopropyl derivative could be investigated as a substrate for existing or engineered enzymes to produce 2-cyclopropylpyrrole.
As a Ligand:
The carboxylic acid moiety, in conjunction with the pyrrole nitrogen, allows pyrrole-2-carboxylic acids to act as effective ligands in transition metal catalysis. The parent compound has been successfully employed as a ligand for the copper-catalyzed monoarylation of anilines with aryl iodides and bromides. nih.gov In this role, the ligand facilitates the coupling reaction, leading to the formation of diarylamines in moderate to good yields. It is highly probable that this compound could function as a ligand in similar copper-catalyzed or other transition-metal-catalyzed cross-coupling reactions. The cyclopropyl group might subtly tune the electronic properties and steric bulk of the ligand, potentially influencing the catalyst's activity and selectivity.
| Catalytic Role | Reaction Type | Catalyst/Enzyme | Potential Product (with 5-Cyclopropyl derivative) | Reference |
| Substrate | Oxidative Polymerization | Glucose Oxidase / H₂O₂ | Poly(this compound) | rsc.org |
| Substrate | Enzymatic (De)carboxylation | Pyrrole-2-carboxylate Decarboxylase | 2-Cyclopropylpyrrole | wikipedia.org |
| Ligand | C-N Cross-Coupling | Copper(I) Iodide | Diaryl Amines | nih.gov |
Applications in Chemical Synthesis and Method Development
5-Cyclopropyl-1H-pyrrole-2-carboxylic acid as a Versatile Building Block in Organic Synthesis
This compound serves as a highly effective building block, particularly in the field of medicinal chemistry for the synthesis of complex, biologically active compounds. The pyrrole (B145914) core is a prevalent scaffold in numerous pharmaceuticals, while the cyclopropyl (B3062369) group is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and provide specific conformational constraints. The carboxylic acid group provides a convenient handle for synthetic elaboration, most commonly through amide bond formation.
A notable application of this compound is in the synthesis of novel inhibitors targeting the hepatitis B virus (HBV) capsid. Researchers have utilized this compound as a key starting material to construct potent capsid assembly modulators (CAMs). nih.gov In this context, the carboxylic acid is activated and coupled with an amine-containing fragment to form a more complex amide product, demonstrating its role as an essential intermediate in creating potential therapeutics. nih.gov
Table 1: Documented Use of this compound as a Synthetic Building Block
| Starting Material | Coupled Fragment | Product Class | Therapeutic Target |
|---|
Development of Novel Synthetic Methodologies Employing this compound Derivatives
While specific literature detailing the use of this compound to develop entirely new name reactions is limited, its derivatives are integral to established and optimized synthetic methodologies, particularly those geared towards library synthesis for drug discovery. The true value of its derivatives lies in their predictable reactivity, allowing for their incorporation into multi-step syntheses and diversity-oriented synthesis (DOS) campaigns.
The carboxylic acid moiety is a versatile functional group that enables a wide range of well-established chemical transformations. These reactions are fundamental to methodologies that aim to rapidly generate analogues of a lead compound for structure-activity relationship (SAR) studies. The robust nature of these transformations allows for the reliable synthesis of a diverse library of compounds derived from the 5-cyclopropyl-pyrrole scaffold.
Table 2: Potential Synthetic Methodologies Employing the Carboxylic Acid Moiety
| Reaction Type | Typical Reagents | General Product Structure |
|---|---|---|
| Amide Coupling | HATU, EDCI, or SOCl₂ followed by an amine (R₂NH) | 5-Cyclopropyl-1H-pyrrole-2-carboxamide |
| Esterification | Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄) | 5-Cyclopropyl-1H-pyrrole-2-carboxylate |
| Reduction to Alcohol | Strong reducing agents (e.g., LiAlH₄) | (5-Cyclopropyl-1H-pyrrol-2-yl)methanol |
Synthesis of Complex Polycyclic and Fused Heterocyclic Systems
The pyrrole nucleus is a foundational component for the synthesis of numerous fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science. Pyrrole-2-carboxylic acid derivatives are common precursors for constructing bicyclic systems such as pyrrolopyrimidines, pyrrolopyridines, and pyrroloazepines. These fused systems are often designed as bioisosteres of purines and other endogenous structures to interact with biological targets.
The synthesis of such systems from a this compound derivative would typically involve the introduction of appropriate functional groups onto the pyrrole ring at the C3 or N1 positions, followed by an intramolecular cyclization reaction. For example, the introduction of an amino group at the C3 position and subsequent reaction with a dicarbonyl compound could lead to the formation of a fused pyridinone ring. The presence of the C5-cyclopropyl group would be carried through the synthesis, yielding a novel, substituted, fused heterocyclic scaffold.
Table 3: Examples of Fused Heterocyclic Cores Synthesizable from Pyrrole Precursors
| Fused Ring System | Common Name / Class | Significance |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | 7-Deazapurine | Core structure of many kinase inhibitors and antivirals. |
| Pyrrolo[1,2-a]pyrazine | - | Found in various natural products and biologically active molecules. |
Ligand Design for Organometallic Catalysis
In the field of organometallic catalysis, the design of ligands is crucial for controlling the reactivity, selectivity, and efficiency of a metal catalyst. Simple heterocyclic molecules are often used as scaffolds for new ligands. The parent compound, pyrrole-2-carboxylic acid, has been identified as an effective ligand for copper-catalyzed monoarylation of anilines. In this system, the pyrrole nitrogen and the carboxylic acid group can coordinate to the copper center, forming a stable chelate complex that facilitates the catalytic cycle.
Following this precedent, this compound represents a logical candidate for ligand development. The fundamental coordinating groups (pyrrole N-H and carboxylic acid) remain the same, suggesting a similar capacity to engage with transition metals. The cyclopropyl substituent at the 5-position, while distal to the primary coordination site, can exert subtle steric and electronic influences. These modifications can fine-tune the properties of the resulting metal complex, potentially leading to enhanced catalytic activity or altered selectivity compared to the unsubstituted parent ligand. This makes it an attractive, albeit not yet widely reported, target for screening in the development of new catalysts for cross-coupling and other transformations.
Medicinal Chemistry Research Avenues Pre Clinical and Mechanistic Focus
Structure-Activity Relationship (SAR) Studies of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For derivatives of this compound, SAR exploration would systematically modify different parts of the molecule—the cyclopropyl (B3062369) group, the pyrrole (B145914) core, and the carboxylic acid moiety—to probe their influence on potency and selectivity.
While specific SAR data for 5-cyclopropyl derivatives are not extensively published, valuable insights can be drawn from studies on analogous 5-phenyl-1H-pyrrole-2-carboxylic acids, which have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov In these studies, modifications to the phenyl ring and the pyrrole nitrogen have led to significant changes in inhibitory activity. For instance, introducing substituents on the phenyl ring can modulate binding affinity. nih.gov
A hypothetical SAR study on 5-cyclopropyl derivatives could explore the following modifications:
Cyclopropyl Group: Introduction of substituents on the cyclopropyl ring to probe for additional binding interactions.
Carboxylic Acid: Esterification or amidation of the carboxylic acid group can be used to assess its role in target binding, which is often crucial for interactions with key amino acid residues like arginine. nih.gov
The following interactive table summarizes hypothetical SAR data based on findings from related 5-substituted pyrrole-2-carboxylic acids.
| Compound | R1 (N1-substituent) | R2 (C5-substituent) | Modification | Hypothesized Impact on Activity |
| A | H | Cyclopropyl | Parent Compound | Baseline Activity |
| B | CH₃ | Cyclopropyl | N-methylation | May alter hydrogen bonding and steric interactions |
| C | H | 1-Methylcyclopropyl | Substitution on cyclopropyl ring | Could enhance or disrupt hydrophobic interactions |
| D | H | Cyclopropyl | Esterification of carboxylic acid | Likely to decrease activity if carboxylate interaction is key |
| E | H | Phenyl | Scaffold Hop | Provides comparative data on steric and electronic effects |
These studies are crucial for optimizing the lead compound to enhance its desired biological effects and minimize off-target activities.
Target Identification and Validation Strategies for Biological Activity
A critical step in the development of any new chemical entity is the identification and validation of its biological target. For derivatives of this compound, several strategies can be employed.
One successful approach for related compounds has been the use of affinity-based methods. For example, in the study of 5-phenyl-1H-pyrrole-2-carboxylic acids, the target was identified as the Kelch-like ECH-associated protein 1 (Keap1). nih.gov This was likely achieved through screening against a library of proteins or through computational predictions followed by experimental validation.
For novel 5-cyclopropyl derivatives with an unknown mechanism of action, a combination of the following approaches would be beneficial:
Affinity Chromatography: Immobilizing a derivative on a solid support to capture its binding partners from cell lysates.
Computational Target Prediction: Using the compound's structure to screen against databases of protein binding sites.
Genetic Approaches: Employing techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thus pointing to the target pathway.
Once a putative target is identified, validation is essential. This can be achieved by demonstrating direct binding through biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Further validation involves showing that the compound modulates the target's activity in vitro and that this modulation leads to the observed cellular phenotype. nih.gov
Enzyme Inhibition and Activation Studies (In vitro, mechanistic)
In vitro enzyme assays are a cornerstone of mechanistic studies, providing quantitative data on how a compound affects the activity of a specific enzyme. Should a derivative of this compound be identified as an enzyme modulator, a series of assays would be conducted to characterize its effect.
These studies would determine:
IC50/EC50 values: The concentration of the compound required to inhibit or activate the enzyme by 50%.
Mechanism of Inhibition: Determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is typically elucidated through kinetic studies where substrate concentration is varied.
Reversibility: Assessing whether the compound binds covalently or non-covalently to the enzyme.
For example, if a derivative were found to inhibit a kinase, assays would be performed using a purified, active form of the enzyme and a known substrate. The rate of product formation would be measured in the presence of varying concentrations of the inhibitor.
The following table outlines a hypothetical enzyme inhibition profile for a 5-cyclopropyl derivative against a panel of related enzymes to assess selectivity.
| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |
| Target Kinase A | 0.5 | Competitive |
| Related Kinase B | 15.2 | Not Determined |
| Related Kinase C | > 50 | Not Determined |
This data is vital for understanding the compound's mode of action at a molecular level and for guiding further optimization. mdpi.com
Receptor Binding Assays and Ligand-Target Interaction Analysis
If the identified target is a receptor, binding assays are employed to quantify the affinity of the compound for the receptor. Radioligand binding assays are a classic method, where a radiolabeled ligand with known affinity for the receptor is displaced by the test compound. This allows for the determination of the compound's binding affinity (Ki).
Modern, non-radioactive methods include:
Fluorescence Polarization (FP): This technique measures changes in the polarization of light emitted from a fluorescently labeled ligand upon binding to the receptor.
Surface Plasmon Resonance (SPR): This label-free technique detects changes in the refractive index at the surface of a sensor chip when the receptor, immobilized on the chip, binds to the ligand in solution.
Analysis of ligand-target interactions at an atomic level is often achieved through structural biology techniques like X-ray crystallography or cryo-electron microscopy. These methods can provide a detailed 3D structure of the compound bound to its target, revealing the specific amino acid residues involved in the interaction and guiding rational drug design. nih.gov
Pharmacophore Modeling and Virtual Screening for Analogues
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. dovepress.comnih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov
For this compound derivatives, a pharmacophore model could be built using a set of active analogues. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers.
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. This process, known as virtual screening, can rapidly identify novel chemical scaffolds that possess the key features required for binding to the target, thus accelerating the discovery of new lead compounds. dovepress.comnih.gov This approach has been successfully applied to identify inhibitors for various targets, including mycobacterial proteins. nih.gov
Design and Synthesis of this compound Based Probes for Biological Systems
Chemical probes are essential tools for studying biological systems. They are typically derivatives of a bioactive molecule that have been modified to include a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinker).
Based on the this compound scaffold, various probes could be designed:
Affinity-based probes: These probes, often containing a biotin tag, are used to isolate the target protein from a complex biological mixture for identification (pull-down assays).
Fluorescent probes: By attaching a fluorophore, the localization of the target protein within a cell can be visualized using fluorescence microscopy.
Photoaffinity probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for irreversible labeling of the target.
The design of these probes requires careful consideration of the attachment point for the linker and tag to ensure that the probe retains its affinity and selectivity for the target.
In Vitro Cellular Assays for Biological Activity
In vitro cellular assays are crucial for evaluating the biological activity of a compound in a more complex biological context than purified enzyme or receptor assays. For this compound derivatives, these assays would focus on mechanistic endpoints rather than general cytotoxicity.
Examples of such assays include:
Target Engagement Assays: These assays confirm that the compound interacts with its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a common method used for this purpose.
Pathway Modulation Assays: If the compound's target is part of a known signaling pathway, assays can be used to measure the downstream effects of target modulation. For example, if the target is Keap1, an assay could measure the nuclear translocation of Nrf2 and the subsequent upregulation of its target genes. nih.gov
Enzyme Activity in Cell Lysates: The activity of the target enzyme can be measured in lysates from cells that have been treated with the compound. This confirms that the compound is cell-permeable and able to modulate the target's activity in a cellular environment.
These assays provide a critical link between molecular-level interactions and cellular responses, and are essential for validating the compound's mechanism of action before moving into more complex biological systems.
Material Science Applications of 5 Cyclopropyl 1h Pyrrole 2 Carboxylic Acid Derivatives
Polymer Chemistry: Monomer Precursors for Functional Materials
The unique structure of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid makes it an excellent precursor for monomers used in the synthesis of functional polymers. The carboxylic acid group provides a reactive handle for further chemical modifications and can influence the polymer's final properties, such as solubility, adhesion, and hydrophilicity. numberanalytics.com The pyrrole (B145914) ring itself is the key component for polymerization, particularly for creating conjugated polymer systems. bohrium.comekb.eg
Synthesis of Conductive Polymers (e.g., Polypyrroles)
Derivatives of this compound can be used to synthesize functionalized polypyrroles (PPy), a class of intrinsically conductive polymers (ICPs). scilit.com The polymerization process typically involves the oxidative coupling of the pyrrole monomers. This can be achieved through both chemical and electrochemical methods, where the pyrrole ring is oxidized to a radical cation, which then couples with other monomers to form the polymer chain. ekb.egiarjset.com
The presence of the carboxylic acid and cyclopropyl (B3062369) groups on the monomer can affect the polymerization process and the resulting polymer's properties. nih.gov The carboxylic acid group, for instance, can enhance the processability of the resulting polypyrrole and provides a site for covalent attachment of other molecules, which is particularly useful for creating bioactive platforms. nih.govvu.lt
Table 1: Comparison of Polymerization Methods for Functionalized Pyrrole Monomers
| Feature | Electrochemical Polymerization | Chemical Oxidative Polymerization |
| Process | Monomer is oxidized at an electrode surface to form a polymer film directly on the electrode. nih.gov | Monomer is oxidized in solution using a chemical oxidant (e.g., FeCl₃, K₂Cr₂O₇). ekb.eg |
| Control | High control over film thickness, morphology, and properties by adjusting parameters like voltage and current. nih.gov | Less control over polymer structure and morphology, often resulting in powders or dispersions. nih.gov |
| Product Form | Typically forms as a film or coating on a conductive substrate. acs.org | Produces polymer powders or particles that can be processed later. rsc.org |
| Advantages | Direct fabrication of devices, uniform films, controlled properties. nih.gov | Scalable for mass production at a reasonable cost. iarjset.com |
| Example | Synthesis of poly(pyrrole-N-propanoic acid) (PPPA) films for sensor applications. acs.org | Synthesis of chloride-doped PPyCOOH powders. nih.gov |
An environmentally friendly synthesis method has also been proposed using enzymatic catalysis, where the polymerization of pyrrole-2-carboxylic acid is initiated by hydrogen peroxide produced from a glucose oxidase-catalyzed reaction. rsc.org This approach offers a milder alternative to traditional chemical and electrochemical methods. rsc.org
Functional Polymers for Sensors and Electronic Devices
Carboxylic acid-functionalized polypyrroles are highly attractive for applications in chemical and biological sensors, as well as other electronic devices. bohrium.comacs.org The carboxylic acid groups along the polymer backbone introduce several beneficial properties. They can act as recognition sites for biomolecule immobilization, making them ideal for biosensors. vu.ltnih.gov Furthermore, these functional groups can enhance the material's hydrophilicity and create a nanoporous structure, which is advantageous for creating permeable and permselective membranes in sensors. acs.orgnih.gov
The electrical conductivity of these polymers, which falls into the semiconductor range, is crucial for their use in electronic devices. nih.gov This conductivity is generated by the movement of π-electrons along the conjugated polymer backbone, a process that can be tuned by doping. bohrium.comnih.gov
Table 2: Applications of Carboxyl-Functionalized Polypyrroles in Sensing Devices
| Application Area | Function of the Polymer | Research Finding |
| Biological Sensors | Provides a bioactive platform for cell adhesion and biomolecule immobilization. nih.govvu.lt | Poly(1-(2-carboxyethyl)pyrrole) (PPyCOOH) films modified with the RGD peptide showed improved attachment and spreading of human umbilical vascular endothelial cells (HUVECs). nih.gov |
| Chemical Sensors | Acts as a fluorescent conjugated polymer for amplification of fluorescence quenching. acs.orgnih.gov | Poly(pyrrole-N-propanoic acid) (PPPA) films exhibit high fluorescent emission, which can be quenched by specific agents, forming the basis of a detection mechanism. acs.org |
| Permeable Membranes | Forms a hydrophilic, nanoporous film with selective permeability to different ions. acs.org | The permeability and permselectivity of ion species through PPPA films can be detected using rotating-disk-electrode voltammetry. nih.gov |
Supramolecular Chemistry and Self-Assembly of this compound Derivatives
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com Derivatives of this compound are well-suited for creating self-assembling supramolecular structures due to their ability to form strong and directional hydrogen bonds.
The pyrrole ring contains an N-H group that can act as a hydrogen bond donor, while the carboxylic acid group contains both a hydroxyl (O-H) donor and a carbonyl (C=O) acceptor. This combination allows for the formation of robust bidentate hydrogen-bonded contacts between adjacent molecules. psu.edu Research on analogous compounds, such as 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, has shown that small changes to the molecular structure can direct the self-assembly process to form a variety of well-defined architectures, including one-dimensional ribbons, two-dimensional sheets, and complex three-dimensional networks. psu.edu The self-assembly process is driven by molecular recognition between the complementary functional groups, leading to predictable and versatile structures. mdpi.com These self-assembled systems have potential applications in areas ranging from materials science to catalysis. mdpi.com
Coordination Chemistry: Ligand for Metal Complexes and Chelation Studies
The this compound molecule possesses functional groups capable of coordinating with metal ions, making its derivatives useful as ligands in coordination chemistry. The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating agent for a wide range of metals. Additionally, the nitrogen atom of the pyrrole ring can also participate in coordination.
This dual-functionality allows the molecule to act as a bidentate ligand, chelating to a metal center through both the carboxylate oxygen and the pyrrole nitrogen. Pyrrole-2-carboxylic acid itself has been demonstrated to be an effective ligand for copper-catalyzed reactions. nih.gov Similarly, other related heterocyclic carboxylic acids, such as 5-aminopyridine-2-carboxylic acid, have been used to construct coordination polymers with interesting magnetic and luminescent properties. nih.gov The study of these coordination complexes is crucial for developing new materials and for applications in catalysis and bio-inorganic chemistry. nih.govmdpi.com
Table 3: Potential Coordination Modes of 5-Cyclopropyl-1H-pyrrole-2-carboxylate with Metal Ions (M)
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate (Carboxylate) | The ligand binds to the metal center through one oxygen atom of the carboxylate group. | Lanthanides (e.g., Tb, Er, Yb), Transition Metals (e.g., Co, Cu) nih.gov |
| Bidentate (Chelating) | The ligand binds to the metal center through both a carboxylate oxygen and the pyrrole nitrogen, forming a stable chelate ring. | Transition Metals (e.g., Cu, Ni, Cd) nih.govmdpi.com |
| Bidentate (Bridging) | The carboxylate group bridges two metal centers, leading to the formation of polynuclear complexes or coordination polymers. | Lanthanides, Transition Metals nih.gov |
Applications in Optoelectronic Materials and Dyes (if relevant through derivatization)
Through chemical derivatization, the this compound scaffold can be incorporated into molecules designed for optoelectronic applications, such as organic dyes for dye-sensitized solar cells (DSSCs). scielo.br In a typical DSSC dye, the molecule has a donor-π-acceptor (D-π-A) structure.
The pyrrole ring, being an electron-rich aromatic system, can serve as the electron donor or as part of the conjugated π-bridge that facilitates charge transfer. The carboxylic acid group is crucial as it can act as both an electron acceptor and, more importantly, as an anchoring group to covalently bind the dye molecule to the surface of a semiconductor material like titanium dioxide (TiO₂). scielo.br
Research on other pyrrole-based dyes has shown that this class of materials is promising for applications in organic electronics. scielo.br By strategically modifying the structure of this compound—for instance, by attaching strong electron-donating or accepting groups—it is possible to tune the optical and electronic properties of the resulting dye to optimize its performance in solar cells or other optoelectronic devices. scielo.br
Advanced Analytical Methodologies for Detection and Quantification of 5 Cyclopropyl 1h Pyrrole 2 Carboxylic Acid
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. Capillary Zone Electrophoresis (CZE) is the most common mode of CE and is well-suited for the analysis of small, charged molecules like carboxylic acids. libretexts.org
For the analysis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid, the molecule would be analyzed as its corresponding carboxylate anion. The separation would be conducted in a fused-silica capillary filled with a background electrolyte (BGE), typically a buffer solution at a pH where the carboxylic acid is deprotonated (pH > pKa). nih.gov
Key advantages of CE include very high separation efficiency, short analysis times, and minimal sample and solvent consumption. The method can be optimized by adjusting the BGE composition, pH, and applied voltage. nih.gov Detection is usually performed by UV absorbance, similar to HPLC.
Table 3: Potential Capillary Zone Electrophoresis (CZE) Parameters
| Parameter | Condition |
|---|---|
| Capillary | Fused silica, 50 cm total length, 50 µm I.D. |
| Background Electrolyte | 50 mM Sodium Phosphate buffer, pH 7.5 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Hyphenated Techniques (e.g., HPLC-NMR, GC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, are invaluable for analyzing complex mixtures and definitively identifying unknown components.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for the sensitive and selective analysis of compounds like this compound in complex matrices. After separation by HPLC, the analyte enters the mass spectrometer. An initial mass selection (MS1) isolates the molecular ion, which is then fragmented. A second mass analysis (MS2) of the resulting fragments provides a highly specific "fingerprint" for the molecule. This technique, particularly using tandem quadrupole mass spectrometers, offers exceptional sensitivity and is widely used for quantitative analysis of trace-level compounds. A validated LC/MS/MS method has been reported for the quantification of a related compound, pyrrole-2,3,5-tricarboxylic acid, demonstrating the utility of this approach. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Similar to LC-MS/MS, this technique provides enhanced selectivity and sensitivity compared to standard GC-MS. mdpi.com After derivatization and separation by GC, the analyte derivative is subjected to two stages of mass analysis. This is particularly useful for quantifying the compound in complex samples where matrix interferences could obscure the signal in a standard GC-MS analysis.
Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): This technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of NMR spectra (e.g., ¹H NMR) of compounds as they elute from the HPLC column. While less sensitive than MS, HPLC-NMR is unparalleled for the unambiguous structural elucidation of unknown impurities or degradation products without the need for prior isolation. ipb.pt
Microfluidic Systems for High-Throughput Analysis and Reaction Monitoring
Microfluidic systems, or "lab-on-a-chip" technology, integrate multiple analytical processes onto a small device. These systems offer significant advantages, including drastically reduced sample and reagent volumes, faster analysis times, and the potential for high-throughput automation and parallel processing. elveflow.com
For this compound, microfluidic devices could be employed for:
High-Throughput Screening: Rapidly analyzing the purity and yield from a large number of parallel synthesis reactions.
Reaction Monitoring: Providing real-time monitoring of the formation of the compound during its synthesis. nih.gov This allows for precise determination of reaction endpoints and optimization of reaction conditions (e.g., temperature, catalyst loading). The coupling of digital microfluidics with detection methods like NMR has been demonstrated as a proof-of-concept for monitoring organic reactions in minute volumes. nih.gov
While not yet a routine technique for quality control, the application of microfluidic systems in synthetic chemistry is a rapidly growing field that promises to accelerate the discovery and optimization of synthetic routes for molecules like this compound. researchgate.net
Future Research Directions and Challenges for 5 Cyclopropyl 1h Pyrrole 2 Carboxylic Acid
Exploration of Novel and Efficient Synthetic Pathways
The synthesis of substituted pyrroles is a well-established field, yet the development of efficient, scalable, and sustainable methods for producing specific analogues like 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid remains a key challenge. uctm.eduresearchgate.net Classical methods such as the Paal-Knorr synthesis, while fundamental, often require harsh conditions or multi-step procedures for preparing the necessary precursors. uctm.edunih.gov
Future research will likely focus on developing novel synthetic strategies that offer higher yields, greater atom economy, and milder reaction conditions. Promising avenues include:
Catalytic C-H Activation: Direct functionalization of the pyrrole (B145914) ring at the C5 position with a cyclopropyl (B3062369) group using transition-metal catalysis would represent a significant advancement, minimizing the need for pre-functionalized starting materials.
One-Pot Multicomponent Reactions: Designing reactions where multiple starting materials combine in a single step to form the target molecule can drastically improve efficiency and reduce waste. uctm.edu
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch synthesis.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes, inspired by the natural biosynthesis of pyrrole-containing compounds, could lead to highly selective and environmentally benign synthetic methods. researchgate.net
A comparative overview of potential synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Modified Paal-Knorr | Well-understood mechanism | Requires synthesis of specific cyclopropyl-containing 1,4-dicarbonyl precursor |
| Catalytic C-H Activation | High atom economy, reduced steps | Regioselectivity, catalyst cost and stability |
| Multicomponent Reactions | High efficiency, operational simplicity | Optimization of complex reaction conditions, substrate scope |
| Flow Chemistry | Scalability, safety, precise control | Initial setup cost, potential for clogging |
Development of Advanced Functional Materials with Tunable Properties
The incorporation of this compound as a monomer into polymers opens up possibilities for creating advanced functional materials. The inherent properties of the pyrrole ring suggest potential for conductive polymers, while the cyclopropyl group can impart unique physical and mechanical characteristics.
Research indicates that incorporating rigid ring structures, such as cyclopropane (B1198618), into polymer backbones is an effective way to manipulate bulk properties. rsc.orgdntb.gov.ua Specifically, the cyclopropane content can tune the polymer's crystallinity, which in turn controls its ultimate tensile strength and Young's modulus. rsc.orgresearchgate.net Copolymers containing cyclopropyl groups have also been shown to possess good optical transparency and superior thermal and mechanical properties compared to conventional polymers like polystyrene. jomardpublishing.com
Future work in this area will likely involve:
Polymerization and Copolymerization: Synthesizing homopolymers and copolymers of this compound to create a new class of polyesters or polyamides.
Structure-Property Relationship Studies: Systematically investigating how the concentration of the cyclopropyl-pyrrole monomer affects the material's thermal stability, mechanical strength, conductivity, and optical properties. rsc.org
Biodegradable Polymers: Exploring the potential for creating biodegradable materials, leveraging the polyester (B1180765) or polyamide backbone for environmental sustainability. researchgate.net
| Property | Influence of Cyclopropyl Group | Potential Application |
| Mechanical Strength | Tunable tensile strength and modulus | Advanced composites, durable coatings |
| Thermal Stability | Potentially higher than comparable polymers | High-performance plastics |
| Optical Properties | High light transmission, optical index | Optically transparent materials, lenses jomardpublishing.com |
| Crystallinity | Decreases with increasing cyclopropane content | Tunable materials from amorphous to semi-crystalline rsc.org |
Unveiling Novel Biological Activities and Deeper Mechanistic Insights into Target Interactions
Pyrrole and its derivatives are renowned for a broad spectrum of biological activities, serving as a core scaffold in numerous approved drugs and clinical candidates. eurekaselect.comnih.govmdpi.com The pyrrole framework is a key pharmacophore in anticancer, antimicrobial, and antiviral agents. nih.gov The introduction of a cyclopropyl group—a known bioisostere for phenyl rings and other functional groups—can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.
Future research should focus on a systematic evaluation of this compound and its derivatives for various therapeutic applications:
Enzyme Inhibition: Many pyrrole-based compounds act as enzyme inhibitors. nih.gov This molecule could be a lead structure for developing inhibitors of targets like protein kinases (e.g., VEGFR-2), cholinesterases, or viral enzymes. nih.govresearchgate.net The cyclopropyl group could confer unique binding interactions within the enzyme's active site.
Anticancer Activity: Given the prevalence of the pyrrole scaffold in anticancer agents, derivatives of this compound should be screened against a panel of cancer cell lines to identify potential antiproliferative effects. mdpi.comresearchgate.net
Antimicrobial Properties: The compound and its derivatives could be tested for activity against a range of pathogenic bacteria and fungi, a known therapeutic area for pyrrole-containing molecules. rsc.org
Mechanistic Studies: For any identified biological activity, detailed mechanistic studies, including molecular docking and enzymatic assays, will be crucial to understand how the compound interacts with its biological target. nih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the pyrrole scaffold and amino acid residues in the target's active site. nih.govresearchgate.net
Addressing Scalability and Industrial Applications for Synthesis and Utilization
While laboratory-scale synthesis provides proof-of-concept, the transition to industrial production presents significant hurdles. The scalability of multi-step syntheses for substituted pyrroles is a common challenge, often limited by cost, safety, and environmental impact. researchgate.netchim.it
The potential industrial applications of this compound are broad, mirroring those of its parent compound, pyrrole-2-carboxylic acid, which is used in the manufacturing of dyes, pigments, pharmaceuticals, and agrochemicals. ontosight.aipipzine-chem.comontosight.ai
Key challenges and future directions for industrial application include:
Process Optimization: Developing a robust, cost-effective, and safe manufacturing process is paramount. This involves minimizing the number of synthetic steps, optimizing reaction conditions to maximize yield, and reducing the use of hazardous reagents.
Green Chemistry: Incorporating principles of green chemistry, such as using water as a solvent, employing cheaper and more environmentally benign catalysts (e.g., iron-based catalysts), and minimizing energy consumption, will be critical for sustainable industrial production. mdpi.comorganic-chemistry.orgresearchgate.net
Purification: Establishing efficient and scalable purification methods to achieve the high purity required for pharmaceutical or materials applications.
Cost-Benefit Analysis: A thorough economic analysis will be needed to determine the commercial viability of producing this compound for specific applications compared to existing alternatives.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to the discovery of new drugs and materials. nih.govmdpi.com Integrating these computational tools can significantly accelerate the research and development pipeline for this compound.
Drug Discovery:
Virtual Screening: ML algorithms can rapidly screen vast virtual libraries of derivatives of the core molecule against predictive models for various biological targets, identifying promising candidates for synthesis and testing. nih.gov
Property Prediction: AI models can predict crucial drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to prioritize compounds with favorable profiles and reduce late-stage failures. researchgate.net
De Novo Design: Generative AI models can design entirely new molecules based on the 5-cyclopropyl-pyrrole scaffold, optimized for specific properties like high target affinity and low toxicity. nih.gov
Materials Design:
Property Prediction: ML models, such as graph convolutional networks (GCNs), can predict the physical and mechanical properties (e.g., glass transition temperature, density, elastic modulus) of polymers derived from this monomer based solely on their chemical structure. acs.org This enables the in silico design and screening of new materials, reducing the need for laborious trial-and-error synthesis. mdpi.comiastate.eduaip.org
Inverse Design: AI can be used for the inverse design of materials, where desired properties are specified, and the model proposes the optimal polymer structure incorporating the 5-cyclopropyl-pyrrole monomer to achieve those properties. mdpi.com
Synthesis Planning:
Retrosynthesis: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple, potentially novel, synthetic pathways, helping chemists devise more efficient and innovative routes. researchgate.net
The synergy between computational prediction and experimental validation promises to unlock the full potential of this versatile molecule, paving the way for the next generation of medicines and materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-cyclopropyl-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence regioselectivity?
- Methodological Answer : Synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition or alkylation of pyrrole precursors. Chlorination or carboxylation steps may follow, using reagents like thionyl chloride (SOCl₂) or CO₂ under pressure. Regioselectivity is influenced by steric and electronic effects of substituents; for example, electron-withdrawing groups (e.g., COOH) at the α-position of pyrrole can redirect electrophilic substitution to the γ-position . Optimization requires controlled temperatures (0–25°C) and inert atmospheres to minimize side reactions .
Q. How can the crystal structure and hydrogen-bonding networks of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization is achieved via slow evaporation of ethanol/ethyl acetate mixtures. The structure reveals centrosymmetric dimers linked by N–H···O hydrogen bonds (R₂²(10) motifs) and O–H···O interactions (R₂²(8) motifs), forming chains along the crystallographic axis. Anisotropic displacement parameters and riding models refine H-atom positions .
Q. What spectroscopic techniques are critical for verifying the purity and identity of this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm cyclopropyl protons (δ ~0.5–1.5 ppm) and carboxylic acid protons (δ ~12–14 ppm).
- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- LC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 181.07 for C₈H₉NO₂) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The cyclopropyl group’s strain and electron-donating nature enhance reactivity in Suzuki-Miyaura couplings. However, steric hindrance at the 5-position requires bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). DFT calculations predict charge distribution at the pyrrole ring, guiding catalyst selection .
Q. What strategies mitigate challenges in electrophilic substitution reactions caused by the carboxylic acid group?
- Methodological Answer : Protect the carboxylic acid as a methyl ester or tert-butyl ester to reduce electron withdrawal. Post-functionalization, deprotection with LiOH/H₂O or TFA restores the acid. For example, bromination using NBS (N-bromosuccinimide) in DMF at 0°C achieves selective γ-substitution .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?
- Methodological Answer :
- Step 1 : Synthesize derivatives with variations at the cyclopropyl (e.g., fluorination) or pyrrole positions (e.g., 3-nitro substitution).
- Step 2 : Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using in vitro assays (IC₅₀ determination).
- Step 3 : Computational docking (AutoDock Vina) identifies key interactions (e.g., H-bonding with COX-2 active site residues) .
Q. What advanced analytical methods resolve discrepancies in reported stability data under varying pH conditions?
- Methodological Answer :
- HPLC-UV/MS Stability Assay : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Degradation products (e.g., decarboxylated pyrrole) are quantified.
- Solid-State Stability : TGA-DSC analyzes thermal decomposition thresholds (>200°C).
- DFT Simulations : Predict protonation states and degradation pathways .
Q. How can regioselectivity in palladium-catalyzed C–H activation be controlled for late-stage functionalization?
- Methodological Answer : Use directing groups (e.g., pyridine or amides) to steer C–H activation to the 4-position of pyrrole. Catalytic systems like Pd(OAc)₂ with Ag₂CO₃ oxidant and pivalic acid additive achieve >80% yield. Mechanistic studies (kinetic isotope effects) confirm a concerted metalation-deprotonation pathway .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
